N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base synthesized via the condensation of pyridine-3-carbohydrazide with 2,4-dichlorobenzaldehyde. This compound belongs to the hydrazone class, characterized by the presence of an imine (–C=N–) group formed between a carbonyl-containing hydrazide and an aldehyde.
Properties
Molecular Formula |
C13H9Cl2N3O |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-4-3-9(12(15)6-11)8-17-18-13(19)10-2-1-5-16-7-10/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
HBHUJNNOUCWBOY-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine-3-carbohydrazide
Pyridine-3-carbohydrazide is typically synthesized via hydrazinolysis of ethyl pyridine-3-carboxylate. A representative protocol involves:
-
Reagents : Ethyl pyridine-3-carboxylate (1.0 equiv), hydrazine hydrate (2.5 equiv).
-
Conditions : Ethanol solvent, reflux (80°C, 6–8 hours).
-
Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the ester, displacing ethoxide. The exothermic nature of the reaction necessitates controlled addition to avoid side products.
Condensation with 2,4-Dichlorobenzaldehyde
The hydrazide intermediate undergoes condensation with 2,4-dichlorobenzaldehyde to form the target Schiff base.
Standard Protocol (Ethanol Reflux)
-
Reagents : Pyridine-3-carbohydrazide (1.0 equiv), 2,4-dichlorobenzaldehyde (1.1 equiv).
-
Conditions : Absolute ethanol, catalytic acetic acid (0.1 equiv), reflux (78°C, 4–6 hours).
-
Workup : Evaporation under reduced pressure, recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
Comparative Analysis of Reaction Conditions
The table below summarizes critical parameters affecting the condensation step:
| Parameter | Ethanol Reflux | Microwave-Assisted | Methanol Reflux |
|---|---|---|---|
| Temperature (°C) | 78 | 100 | 65 |
| Time | 4–6 hours | 20 minutes | 6–8 hours |
| Yield (%) | 72–78 | 80–85 | 68–72 |
| Purity (HPLC) | 98.5% | 99.2% | 97.8% |
Key Observations :
-
Microwave irradiation improves both yield and purity by minimizing thermal degradation.
-
Methanol offers no significant advantage over ethanol despite lower reflux temperatures.
Purification and Characterization
Recrystallization
Spectroscopic Confirmation
-
IR Spectroscopy :
-
¹H NMR (DMSO-d₆) :
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent-Free Synthesis : Mechanochemical grinding of reagents yields 65–70% product but with lower purity (92–94%).
-
Catalytic Systems : Montmorillonite K10 clay reduces reaction time to 2 hours (yield: 75%).
Troubleshooting Common Issues
| Issue | Cause | Solution |
|---|---|---|
| Low Yield | Incomplete condensation | Increase reaction time or temperature |
| Impure Product | Side reactions | Use fresh solvents, purify via column chromatography |
| Isomerization | Light/heat exposure | Conduct reactions in amber glassware |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research indicates potential pharmacological applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogues and Substituent Variations
| Compound Name | Substituent on Aryl Group | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) | Reference |
|---|---|---|---|---|---|
| N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide (Target) | 2,4-dichlorophenyl | - | - | - | - |
| 6-(3,4-Dichlorophenyl)-2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide (5a) | 3,4,5-trimethoxyphenyl | 90 | - | IR: 1651 cm⁻¹ (C=O), 1547 cm⁻¹ (C=N); NMR: δ 7.40 (d, J=7 Hz) | |
| N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide (10) | 2-chloro-5-nitrophenyl | 87 | 220 | IR: 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | |
| N'-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-3-carbohydrazide | 3-methylthiophen-2-yl | - | - | - | |
| N'-[(E)-(2-Nitrophenyl)methylidene]pyridine-3-carbohydrazide | 2-nitrophenyl | - | - | SMILES: C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)N+[O−] |
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (e.g., 10 ) or dichloro substituents exhibit higher melting points (e.g., 220°C for 10 ) due to increased molecular rigidity and intermolecular interactions .
- Synthetic Yields : Yields for analogs range from 85–96%, influenced by steric and electronic effects of substituents. For example, bulky groups like 3,4,5-trimethoxyphenyl (5a ) achieve 90% yield .
Spectral and Electronic Properties
Infrared (IR) Spectroscopy :
Electronic Effects :
Antimicrobial Activity :
- highlights analogs like 5a–n as promising antibacterial agents. For instance, 5g (4-methylphenyl) shows significant activity against Staphylococcus aureus, attributed to the lipophilic methyl group enhancing membrane penetration .
- The nitro-substituted 10 may exhibit enhanced bioactivity due to its electrophilic nature, though direct data are unavailable .
Coordination Chemistry :
- Hydrazones like N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide form stable Cu(II) and Zn(II) complexes, suggesting the target compound could act as a ligand in metal-based therapeutics .
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound notable for its diverse biological activities. This compound has been synthesized and studied for its potential applications in medicinal chemistry, particularly due to its interactions with various biological macromolecules.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H9Cl2N3O
- Molecular Weight : 294.13 g/mol
- Chemical Structure : The compound contains a pyridine ring linked to an azomethine group (-C=N-) and two chlorine substituents on the phenyl group.
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Enzyme Inhibition
- The azomethine group in Schiff bases allows for coordination with metal ions, which can modulate enzyme activities. Studies have shown that this compound may inhibit enzymes involved in cancer cell proliferation.
2. Antioxidant Activity
- Preliminary research indicates that this compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.
3. Antiproliferative Effects
- Research findings suggest that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H9Cl2N3O |
| Molecular Weight | 294.13 g/mol |
| Anticancer IC50 (HeLa) | 15 µM |
| Antibacterial MIC (E. coli) | 32 µg/mL |
| Antifungal MIC (C. albicans) | 64 µg/mL |
Anticancer Activity
In a study assessing the anticancer properties of various Schiff bases, this compound demonstrated an IC50 value of 15 µM against HeLa cells. This suggests a potent ability to inhibit cancer cell growth, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against C. albicans. These results highlight its potential as an antibacterial and antifungal agent .
The mechanisms underlying the biological activities of this compound include:
- Coordination Chemistry : The interaction with metal ions can alter enzyme activity, which is crucial in cancer pathways.
- Oxidative Stress Reduction : As an antioxidant, it may scavenge free radicals and reduce cellular damage.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
(Basic) What are the optimal synthetic routes for N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide?
The compound is typically synthesized via a condensation reaction between pyridine-3-carbohydrazide and 2,4-dichlorobenzaldehyde under acidic or catalytic conditions. Key parameters include:
- Solvent selection : Methanol or ethanol are commonly used for their polarity and ability to dissolve both reactants.
- Catalysts : A few drops of glacial acetic acid or p-toluenesulfonic acid (PTSA) enhance reaction efficiency by promoting imine bond formation.
- Reaction time : 6–12 hours under reflux, with yields often exceeding 85% when monitored by TLC .
- Purification : Recrystallization from ethanol or column chromatography ensures high purity (>95%).
Data Reference : Similar derivatives (e.g., halogen-substituted analogs) achieved yields of 85–96% under analogous conditions .
(Basic) How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : and NMR identify characteristic signals, such as the hydrazide NH (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). The E-configuration of the imine bond is confirmed by coupling constants and NOESY data .
- X-ray crystallography : Single-crystal analysis provides bond lengths (e.g., C=N ~1.28 Å) and dihedral angles, confirming planarity of the hydrazide backbone. Software like SHELXL refines structural parameters .
- IR spectroscopy : Stretching frequencies for C=O (~1650 cm) and N-H (~3200 cm) validate functional groups .
Data Reference : Crystallographic data for related compounds show monoclinic/triclinic systems with Z = 2 and unit cell parameters (e.g., a = 7.30 Å, b = 14.40 Å) .
(Advanced) How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3–4 eV) correlate with reactivity and charge-transfer potential. The LUMO is often localized on the electron-deficient dichlorophenyl ring .
- Electrostatic potential (ESP) maps : Highlight nucleophilic regions (e.g., hydrazide NH) and electrophilic sites (e.g., imine carbon), guiding interaction studies with biological targets .
- UV-Vis spectra : TD-DFT predicts absorption maxima (~300–350 nm) from π→π* transitions, validated experimentally .
Methodological Note : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .
(Advanced) What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
Discrepancies often arise from substituent effects or assay conditions. Approaches include:
- SAR studies : Systematic variation of substituents (e.g., replacing Cl with NO) to isolate contributions to activity. For example, nitro groups enhance antimicrobial potency but reduce solubility .
- Standardized assays : Repeating assays under controlled conditions (e.g., fixed pH, temperature) using reference compounds (e.g., isoniazid for hydrazide bioactivity) .
- Molecular docking : Identifying binding modes with targets (e.g., enzymes like enoyl-ACP reductase) to rationalize activity trends. Docking scores (e.g., Glide SP scores) correlate with experimental IC values .
Case Study : Derivatives with 2,4-dichlorophenyl groups showed higher binding affinity to fungal CYP51 than non-halogenated analogs .
(Advanced) How can researchers evaluate binding interactions with biological targets using computational and experimental methods?
- Molecular docking (AutoDock/Vina) : Simulate ligand-receptor interactions, focusing on hydrogen bonds with key residues (e.g., His259 in urease) and hydrophobic contacts .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (K) and thermodynamic parameters (ΔH, ΔS) to assess spontaneity .
- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding to estimate Stern-Volmer constants and binding stoichiometry .
Data Reference : Pyridine-3-carbohydrazide derivatives exhibited K values in the µM range for bacterial targets .
(Advanced) How do crystallographic studies inform supramolecular interactions in this compound?
X-ray analysis reveals:
- Hydrogen-bonding networks : NH···O and OH···N interactions stabilize crystal packing. For example, hydrazide NH forms bonds with carbonyl oxygen of adjacent molecules .
- π-π stacking : Dichlorophenyl and pyridine rings engage in offset stacking (3.5–4.0 Å spacing), influencing solubility and melting points .
- Hirshfeld surface analysis : Quantifies contributions of H-bonding (40–50%), van der Waals (30–40%), and halogen interactions (Cl···Cl contacts) to crystal stability .
Data Reference : Packing diagrams for related hydrazides show layered arrangements along the a-axis .
(Advanced) What experimental and computational approaches validate tautomeric forms of the hydrazide moiety?
- NMR dynamics : Variable-temperature NMR detects tautomerization (e.g., keto-enol equilibria) via signal splitting at low temperatures .
- DFT energy comparisons : Calculate relative stabilities of tautomers. The E-imine form is typically 5–10 kcal/mol more stable than Z-configurations .
- X-ray charge density analysis : Maps electron density distribution to confirm dominant tautomeric states in the solid phase .
(Basic) What spectroscopic techniques characterize purity and degradation products?
- HPLC-MS : Monitors purity (>98%) and identifies degradation products (e.g., hydrolyzed hydrazide to carboxylic acid) under stress conditions (heat/light) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 323.01) and fragments (e.g., loss of Cl groups) .
- TGA-DSC : Thermal analysis detects decomposition temperatures (~220–250°C) and phase transitions .
(Advanced) How do substituents on the phenyl ring modulate physicochemical and biological properties?
- Electron-withdrawing groups (Cl, NO) : Increase lipophilicity (logP ~2.5–3.0) and enhance antimicrobial activity but may reduce oral bioavailability .
- Methoxy groups : Improve solubility via H-bonding but can lower metabolic stability .
- Steric effects : Bulky substituents (e.g., isopropoxy) hinder enzyme binding, reducing potency .
Data Reference : 2,4-Dichloro derivatives showed 2–4-fold higher MIC values against S. aureus than mono-substituted analogs .
(Advanced) What protocols mitigate challenges in crystallizing this hydrophobic compound?
- Solvent screening : Use mixed solvents (e.g., DMSO/water) or slow evaporation to induce nucleation .
- Temperature gradients : Gradual cooling from 60°C to 4°C promotes single-crystal growth .
- Additives : Small amounts of ionic liquids (e.g., [BMIM]PF) improve crystal quality by reducing aggregation .
Data Reference : Crystals grown in methanol/water (7:3) exhibited P symmetry with Z = 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
